

Mavacamten-d6: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties and stability of **Mavacamten-d6**. The information is intended to support research, development, and analytical activities involving this isotopically labeled compound.

Core Chemical Properties

Mavacamten-d6 is the deuterated analog of Mavacamten, a first-in-class cardiac myosin inhibitor. The incorporation of six deuterium atoms on the isopropyl group provides a stable isotopic signature, making it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.[1]



Property	Value	Source
Chemical Name	(S)-6-((1-phenylethyl)amino)-3- (propan-2-yl-1,1,1,3,3,3- d6)pyrimidine-2,4(1H,3H)- dione	[2]
Synonyms	MYK-461-d6, SAR-439152-d6	[1]
CAS Number	2453251-18-6	[2][3]
Molecular Formula	C15H13D6N3O2	_
Molecular Weight	279.37 g/mol	_
Isotopic Enrichment	Minimum 98% ² H	_
Purity	≥98%	_
Solubility	Soluble in DMSO. For Mavacamten (non-deuterated), solubility in DMSO is approximately 83.33 mg/mL.	_

Stability and Storage

Proper handling and storage are crucial for maintaining the integrity and stability of **Mavacamten-d6**.



Parameter	Recommendation	Source
Storage Temperature (Powder)	-20°C for long-term (≥ 1 year).4°C for short-term (2 years).Room temperature for shipping.	
Storage Temperature (In Solvent)	-80°C for up to 6 months20°C for up to 1 month.	_
Light Sensitivity	Protect from light.	-
Moisture	Store under anhydrous conditions.	_
General Chemical Stability	Stable under normal conditions.	-

While specific degradation pathways for **Mavacamten-d6** are not detailed in the public literature, the metabolism of the parent compound, Mavacamten, is well-characterized. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C19 (74%), CYP3A4 (18%), and CYP2C9 (8%). Understanding these metabolic routes is essential when using **Mavacamten-d6** as an internal standard in in-vivo studies, as the deuteration is unlikely to alter the primary sites of metabolic attack significantly.

Experimental Protocols Quantitative Analysis of Mavacamten in Rat Plasma via UPLC-MS/MS

This method can be adapted for the use of **Mavacamten-d6** as an internal standard.

Objective: To determine the concentration of Mavacamten in rat plasma.

Methodology:

Sample Preparation:



- Use vericiguat as the internal standard (when Mavacamten-d6 is the analyte, though typically Mavacamten-d6 would serve as the IS for Mavacamten).
- Precipitate plasma proteins using an appropriate organic solvent.
- Centrifuge to separate the supernatant.
- Evaporate the supernatant to dryness and reconstitute in the mobile phase.
- Chromatographic Conditions:
 - System: Ultra-Performance Liquid Chromatography (UPLC).
 - Column: A suitable reversed-phase column.
 - Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).
 - Flow Rate: Optimized for best separation and peak shape.
 - Injection Volume: Typically 1-10 μL.
- Mass Spectrometric Conditions:
 - System: Triple quadrupole tandem mass spectrometer (TQ-S).
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for Mavacamten and the internal standard (Mavacamten-d6) would be monitored.

Validation Parameters:

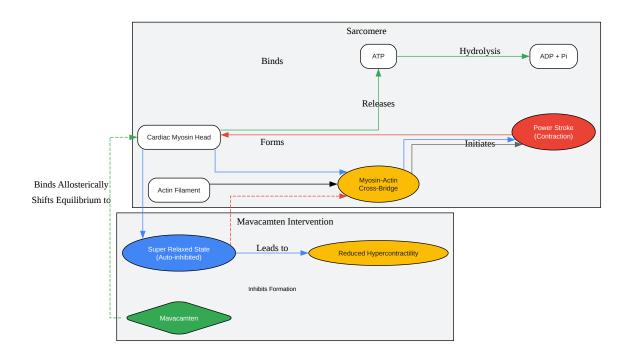
The assay should be validated for linearity, accuracy, precision, matrix effect, recovery, and stability to meet bioanalytical method validation guidelines.



Visualizations

Mechanism of Action of Mavacamten

Mavacamten is a selective, allosteric, and reversible inhibitor of cardiac myosin. It modulates the contractility of the heart muscle by reducing the number of myosin heads available for cross-bridge formation with actin. This is achieved by stabilizing an auto-inhibited, energy-sparing "super relaxed state" of the myosin, thereby reducing the excessive contractility characteristic of hypertrophic cardiomyopathy.





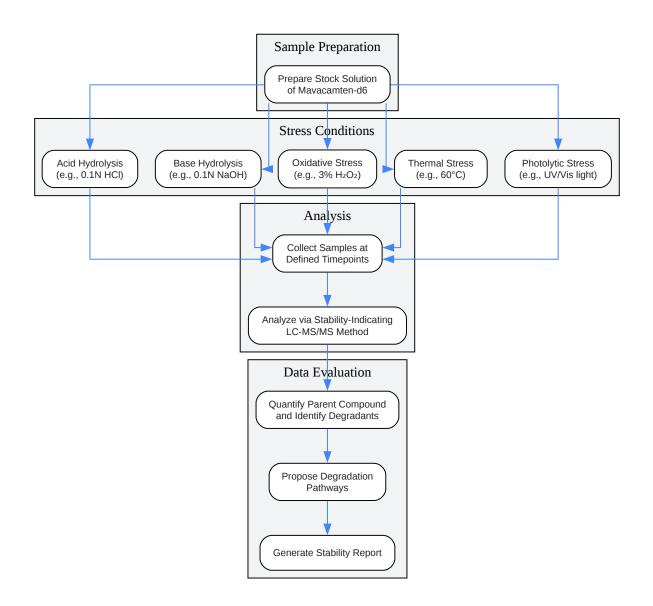
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Caption: Mechanism of Mavacamten in reducing cardiac muscle hypercontractility.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of a pharmaceutical compound like **Mavacamten-d6** involves subjecting it to various stress conditions and analyzing for degradation over time.





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Caption: General workflow for forced degradation stability testing.



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- To cite this document: BenchChem. [Mavacamten-d6: A Technical Guide to Chemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369018#mavacamten-d6-chemical-properties-and-stability]

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